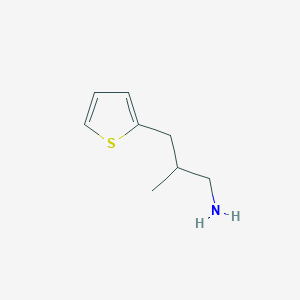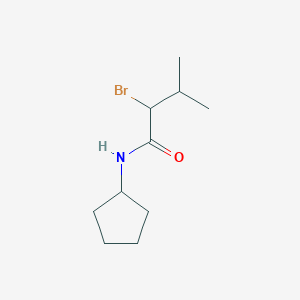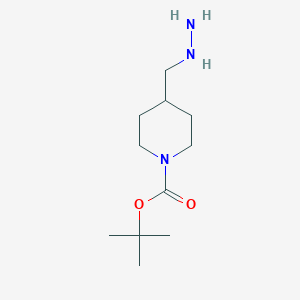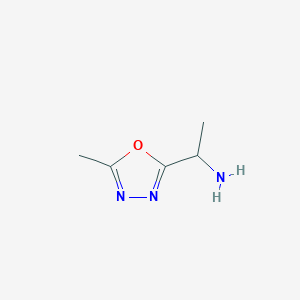
2-Methyl-3-(thiophen-2-yl)propan-1-amine
Übersicht
Beschreibung
“2-Methyl-3-(thiophen-2-yl)propan-1-amine” is an organic compound with the CAS Number: 1017145-12-8 . It has a molecular weight of 155.26 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 2-methyl-3-(2-thienyl)-1-propanamine . The InChI code is 1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.26 .Wissenschaftliche Forschungsanwendungen
DNA-Binding Polymers
- A study by Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative for DNA binding, highlighting its potential as a theranostic gene delivery vehicle (Carreon et al., 2014).
Antimicrobial Agents
- Patel and Patel (2017) synthesized various derivatives from chalcone, including 2-azetidinones and 4-thiazolidinones, demonstrating significant antibacterial and antifungal activities (Patel & Patel, 2017).
Synthesis of Novel Compounds
- Jing (2010) designed and synthesized N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, contributing to the development of new chemical entities (Yang Jing, 2010).
Electro-Optical Materials
- Lukes et al. (2005) focused on synthesizing and studying thiophene-fluorene π-conjugated derivatives for potential use in electro-optical materials (Lukes et al., 2005).
Chemical Synthesis Methods
- Wu et al. (2017) presented an overview of various synthesis methods for (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol, a key intermediate in certain pharmaceuticals (Wu et al., 2017).
Structurally Diverse Libraries
- Roman (2013) used 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride for generating a diverse library of compounds, illustrating its versatility in chemical synthesis (Roman, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methyl-3-(thiophen-2-yl)propan-1-amine, a thiophene-based compound, is likely to target the norepinephrine-dopamine reuptake system . Thiophene derivatives have been recognized for their wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Similar to amphetamine and most of its analogues, this compound likely acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical Pathways
The compound is likely metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites may further interact with various biochemical pathways, potentially influencing the compound’s overall biological activity.
Pharmacokinetics
It’s known that the metabolites of this compound are further deaminated byCYP2C in the liver , transforming them into an inactive phenylacetone derivative, 1-(Thiophen-2-yl)-2-propan-2-one . This process could influence the compound’s bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways it affects. Given its potential role as a norepinephrine-dopamine reuptake inhibitor, it could lead to increased neurotransmission, potentially affecting mood, cognition, and other neurological functions .
Biochemische Analyse
Biochemical Properties
2-Methyl-3-(thiophen-2-yl)propan-1-amine functions as a norepinephrine-dopamine reuptake inhibitor, making it relevant in studies involving neurotransmitter regulation. It interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the synaptic levels of these neurotransmitters . This interaction is crucial for understanding its stimulant properties and potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It enhances neurotransmitter release, leading to increased neuronal activity. This compound affects cell signaling pathways by modulating the activity of dopamine and norepinephrine receptors . Additionally, it can alter gene expression related to neurotransmitter synthesis and degradation, impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound binds to norepinephrine and dopamine transporters, inhibiting their function. This inhibition prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft . The compound’s structure allows it to fit into the binding sites of these transporters, effectively blocking their activity and enhancing neurotransmitter signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, it increases neurotransmitter levels, leading to heightened neuronal activity. Prolonged exposure can lead to receptor desensitization and downregulation, reducing its efficacy . The compound’s stability and degradation are also important factors, as it can undergo metabolic transformations that affect its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it acts as a stimulant, increasing locomotor activity and alertness. At higher doses, it can induce toxic effects, including cardiovascular and gastrointestinal symptoms . Understanding the dosage thresholds is crucial for evaluating its safety and potential therapeutic applications.
Metabolic Pathways
This compound is metabolized in the liver, primarily through hydroxylation, demethylation, and deamination . The cytochrome P450 enzyme CYP2C19 plays a significant role in its metabolism, transforming it into inactive metabolites such as thiophene-2-carboxylic acid . These metabolic pathways are essential for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells, this compound is transported by norepinephrine and dopamine transporters . It accumulates in synaptic vesicles, where it exerts its effects on neurotransmitter release. The compound’s distribution within tissues is influenced by its affinity for these transporters and its ability to cross the blood-brain barrier.
Subcellular Localization
This compound is primarily localized in synaptic vesicles within neurons . Its activity is dependent on its ability to reach these vesicles and interact with neurotransmitter transporters. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
Eigenschaften
IUPAC Name |
2-methyl-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISIZJQNOSILIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3199727.png)

amine](/img/structure/B3199737.png)
![2-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}ethan-1-ol](/img/structure/B3199739.png)
![2-[(5-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B3199747.png)


![{4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199777.png)

![6-Amino-3-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B3199794.png)
![3-Amino-2-[(pyridin-3-yl)methyl]propan-1-ol](/img/structure/B3199795.png)



